Antibacterial Spectrum: High Activity Against Y. enterocolitica Contrasts with Poor E. coli Coverage
Sulfapyridine demonstrates potent activity against Yersinia enterocolitica and Salmonella spp., with MIC values substantially lower than those for sulfamethoxazole against these pathogens. However, it exhibits markedly reduced efficacy against Escherichia coli compared to sulfamethoxazole and other newer sulfonamides. This spectrum divergence is critical for targeted antimicrobial studies [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 3.1-25 μg/mL (Y. enterocolitica); 25-100 μg/mL (Salmonella); 200-800 μg/mL (Campylobacter jejuni/coli); 1600 μg/mL (E. coli, resistant strains) |
| Comparator Or Baseline | Sulfamethoxazole: MIC >128 μg/mL for many E. coli strains; Sulfanilamide: >1024 μg/mL for E. coli |
| Quantified Difference | Sulfapyridine MIC for E. coli is ~10- to 100-fold higher than that of sulfamethoxazole; conversely, its MIC against Y. enterocolitica is up to 10-fold lower than sulfamethoxazole's typical MIC. |
| Conditions | Broth microdilution; clinical isolates and ATCC strains |
Why This Matters
Researchers selecting a sulfonamide for Gram-negative bacterial studies must consider this spectrum: sulfapyridine is a poor choice for E. coli models but is highly relevant for Y. enterocolitica or Salmonella investigations.
- [1] PeptideDB. Sulfapyridine Product Database. MIC range of Sulfapyridine for Y. enterocolitica, Salmonella, Campylobacter jejuni/coli. Also: Das Mahapatra A, et al. Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates. Braz J Microbiol. 2024. DOI: 10.1007/s42770-023-01193-x. View Source
